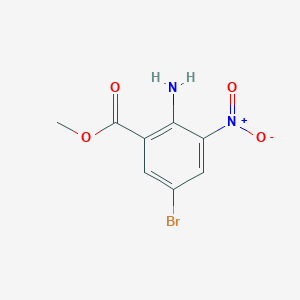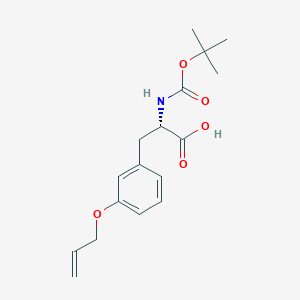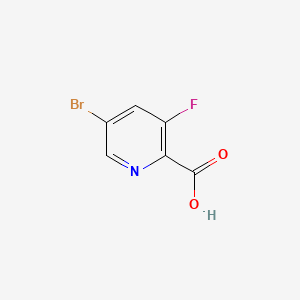
5-Bromo-3-fluoropyridine-2-carboxylic acid
Overview
Description
5-Bromo-3-fluoropyridine-2-carboxylic acid: is a fluorinated pyridinecarboxylic acid building block5-Bromo-3-fluoropicolinic acid . This compound has the molecular formula C6H3BrFNO2 and a molecular weight of 220.00 g/mol . It is a dihalogenated picolinic acid, which means it contains both bromine and fluorine atoms attached to a pyridine ring.
Mechanism of Action
Target of Action
It is known that this compound can be used in the synthesis of allosteric adenosine a2a receptors , which play a crucial role in neurological processes, including sleep regulation .
Mode of Action
It is known to be a key intermediate in the synthesis of various organometallic complexes used in catalysts and photoluminescent dyes .
Biochemical Pathways
It is known to be involved in the synthesis of pyridine-triazole derivatives that coordinate to rhenium (re) for photoluminescent materials .
Result of Action
It is known to be used in the synthesis of allosteric adenosine a2a receptors for insomnia treatments . Additionally, it is utilized to prepare pyridine-triazole derivatives that coordinate to rhenium (Re) for photoluminescent materials . These complexes exhibit a photoluminescence quantum yield of up to 55% .
Biochemical Analysis
Biochemical Properties
5-Bromo-3-fluoropyridine-2-carboxylic acid plays a significant role in biochemical reactions. It is involved in the synthesis of organometallic complexes used in catalysts and photoluminescent dyes. The compound interacts with enzymes such as adenosine A2A receptors, which are crucial for treating insomnia. These interactions are typically characterized by the binding of the compound to the active sites of the enzymes, leading to modulation of their activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the photoluminescence properties of cells by interacting with specific cellular components, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s binding to enzymes such as adenosine A2A receptors results in changes in gene expression and enzyme activity, thereby influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to changes in metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall biochemical impact .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its function and effectiveness in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoropyridine-2-carboxylic acid typically involves the halogenation of pyridine derivatives. One common method is the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . Another method involves the halogen-exchange reaction using anhydrous potassium fluoride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity. The compound is typically produced as a solid with a melting point of 175-180°C .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-fluoropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Organometallic Reagents: Used for substitution reactions.
Palladium Catalysts: Commonly used in coupling reactions.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Pyridines: Formed through substitution reactions.
Scientific Research Applications
Chemistry: 5-Bromo-3-fluoropyridine-2-carboxylic acid is used as a building block in the synthesis of various organometallic complexes and catalysts .
Biology and Medicine: It is utilized in the synthesis of allosteric adenosine A2A receptors, which are potential treatments for insomnia .
Industry: The compound is used in the preparation of photoluminescent materials and dyes .
Comparison with Similar Compounds
- 5-Cyanopyridine-2-carboxylic acid
- 3-Bromo-5-fluoropyridine-2-carboxylic acid
- 2-Methylpyridine-4-carboxylic acid
Uniqueness: 5-Bromo-3-fluoropyridine-2-carboxylic acid is unique due to its dual halogenation (bromine and fluorine) on the pyridine ring, which provides distinct reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
5-bromo-3-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHUXOAJAYWMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610572 | |
| Record name | 5-Bromo-3-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669066-91-5 | |
| Record name | 5-Bromo-3-fluoropicolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669066-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-fluoropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
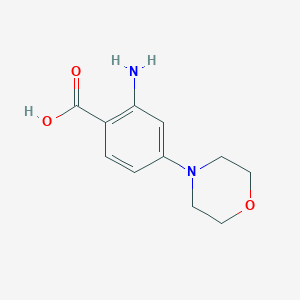
![1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine](/img/structure/B1287107.png)
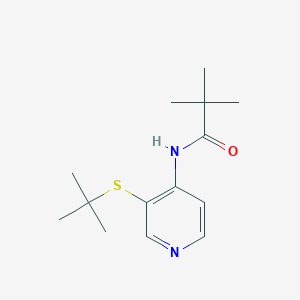
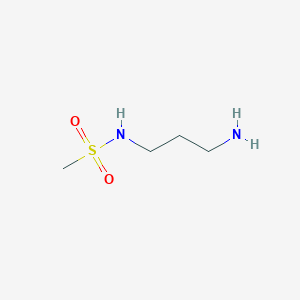
![3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1287114.png)
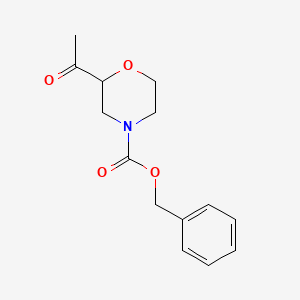
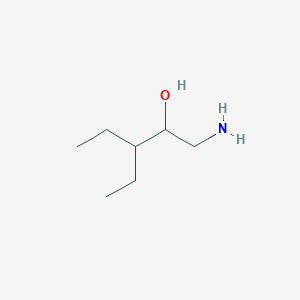
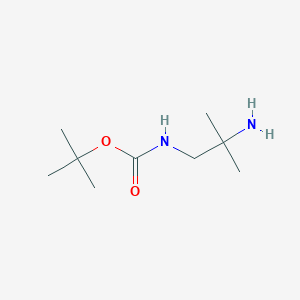

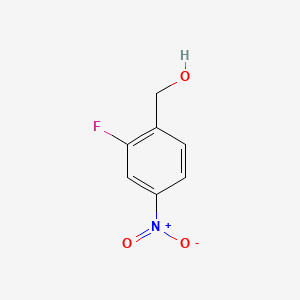
![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B1287132.png)
